molecular formula C18H21FN4O2 B2819679 N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide CAS No. 2380041-36-9

N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide

Cat. No. B2819679
CAS RN: 2380041-36-9
M. Wt: 344.39
InChI Key: PZFVTETYMCVXPU-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide, also known as FPMP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. By binding to the receptor, N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide prevents the binding of acetylcholine, which is the endogenous ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has been found to have anxiolytic and antidepressant effects in animal models, which may be attributed to its ability to modulate the activity of the α7 nAChR. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions. However, further research is needed to fully understand the biochemical and physiological effects of N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide in lab experiments is its selectivity for the α7 nAChR, which allows for more precise manipulation of this receptor compared to non-selective antagonists. However, one limitation is that N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide. One area of interest is the potential use of N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective antagonists of the α7 nAChR, which may have even greater therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide and its potential applications in scientific research.

Synthesis Methods

N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-fluorobenzylamine with pyrimidine-2-carbaldehyde to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with piperidine-1-carboxylic acid and activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes such as learning and memory, attention, and inflammation. N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has also been found to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-16-6-4-14(5-7-16)11-22-18(24)23-10-1-3-15(12-23)13-25-17-20-8-2-9-21-17/h2,4-9,15H,1,3,10-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFVTETYMCVXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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